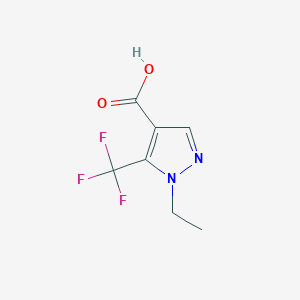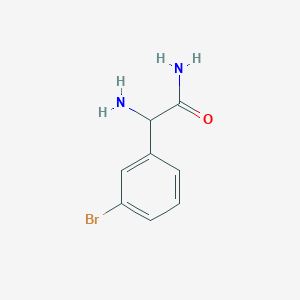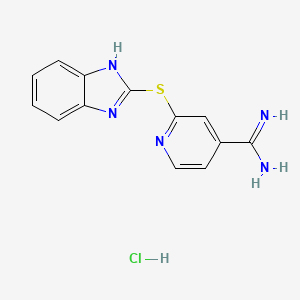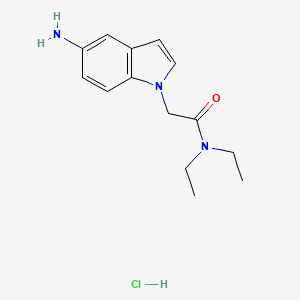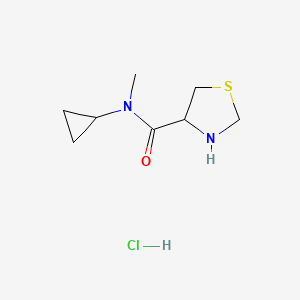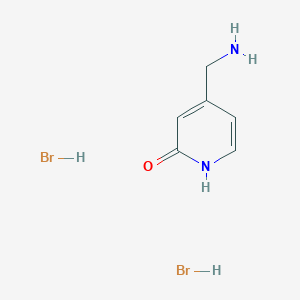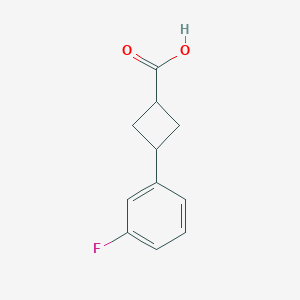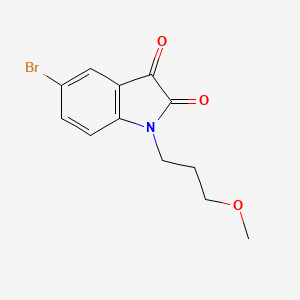
5-bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
5-Bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione (5-Br-MPDI) is an important and versatile molecule used in many scientific research applications. It is a brominated indole derivative and is known for its unique properties, such as a high solubility in water, low toxicity, and low volatility. 5-Br-MPDI is used in many different fields, including organic and medicinal chemistry, biochemistry, and pharmacology. It has been used in the synthesis of various compounds and has been studied for its potential applications in the treatment of various diseases.
Scientific Research Applications
Synthesis of Biologically Active Compounds
A novel series of compounds synthesized from 1H-indole-2,3-dione or 5-bromo-1H-indole-2,3-dione demonstrated high antimicrobial activity against bacterial and fungal strains, indicating the potential of 5-bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione derivatives in antimicrobial drug development (Ashok et al., 2015).
The compound's utility extends to the synthesis of serotonin derivatives through methoxylation, demonstrating its versatility in synthesizing biologically relevant molecules (Saito & Kikugawa, 1979).
Development of New Synthetic Methodologies
The synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins was reported, showing the compound's applicability in generating novel structures with potential anticancer activity. This work also highlights the compound's role in creating new methodologies for synthesizing spiroindoline derivatives (Očenášová et al., 2015).
Additionally, 5-bromo-1H-indole derivatives were used to synthesize Schiff and Mannich bases with potential antibacterial, antifungal, and anti-HIV properties, further underscoring the broad applicability of this compound in medicinal chemistry (Pandeya et al., 2000).
properties
IUPAC Name |
5-bromo-1-(3-methoxypropyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-17-6-2-5-14-10-4-3-8(13)7-9(10)11(15)12(14)16/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGLHUWDDSPVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243907 | |
| Record name | 5-Bromo-1-(3-methoxypropyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione | |
CAS RN |
1184222-89-6 | |
| Record name | 5-Bromo-1-(3-methoxypropyl)-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184222-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-(3-methoxypropyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



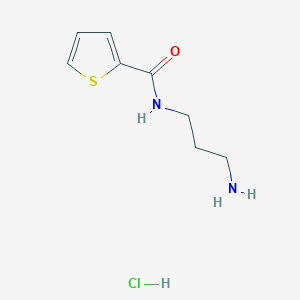
![7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride](/img/structure/B1520369.png)
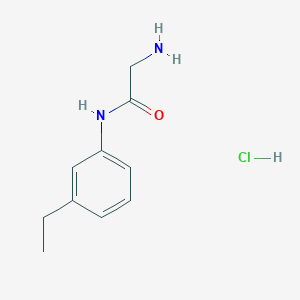
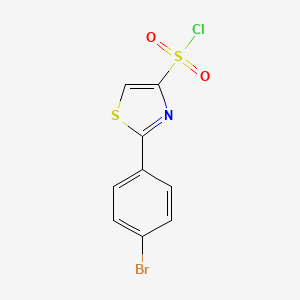
![4-[(2-Fluorophenyl)methoxy]aniline hydrochloride](/img/structure/B1520372.png)
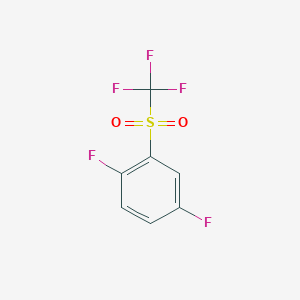
![4-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B1520374.png)
